1-acetyl-N-methylpyrrolidine-2-carboxamide

Conformational Analysis Hydrogen Bonding Ab Initio Calculations

1-Acetyl-N-methylpyrrolidine-2-carboxamide (CAS 24847-46-9), also widely known as N-acetyl-L-proline N-methylamide (Ac-Pro-NHMe or APM), is a terminally blocked proline dipeptide mimetic belonging to the pyrrolidine carboxamide class. It serves as a fundamental model compound for investigating the unique conformational dynamics of the proline (Pro) residue in peptides, characterized by its capacity for cis–trans isomerization of the X-Pro peptide bond and the formation of specific intramolecular hydrogen bonds, such as the C7 γ-turn, which are central to protein folding and stability.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
CAS No. 24847-46-9
Cat. No. B12431445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-acetyl-N-methylpyrrolidine-2-carboxamide
CAS24847-46-9
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC1C(=O)NC
InChIInChI=1S/C8H14N2O2/c1-6(11)10-5-3-4-7(10)8(12)9-2/h7H,3-5H2,1-2H3,(H,9,12)
InChIKeyDPDXFAYSYVRXMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-N-methylpyrrolidine-2-carboxamide (Ac-Pro-NHMe): A Definitive Model Dipeptide for Proline Conformation and Isomerization Studies


1-Acetyl-N-methylpyrrolidine-2-carboxamide (CAS 24847-46-9), also widely known as N-acetyl-L-proline N-methylamide (Ac-Pro-NHMe or APM), is a terminally blocked proline dipeptide mimetic belonging to the pyrrolidine carboxamide class [1]. It serves as a fundamental model compound for investigating the unique conformational dynamics of the proline (Pro) residue in peptides, characterized by its capacity for cis–trans isomerization of the X-Pro peptide bond and the formation of specific intramolecular hydrogen bonds, such as the C7 γ-turn, which are central to protein folding and stability [2].

Why 1-Acetyl-N-methylpyrrolidine-2-carboxamide Cannot Be Replaced by Generic Proline Derivatives in Quantitative Applications


The substitution of 1-acetyl-N-methylpyrrolidine-2-carboxamide with a seemingly similar analog like N-acetyl-L-proline-N',N'-dimethylamide (Ac-Pro-NMe2) or a different amino acid dipeptide (e.g., Ac-Ala-NHMe) is not scientifically valid for quantitative structural biology research. The compound's secondary amide at the C-terminus is not merely a blocking group; it is an active participant that enables a stabilizing intramolecular C7 hydrogen bond between the acetyl carbonyl and the methylamide N–H, a crucial interaction that is structurally impossible in the N',N'-dimethyl analog [1]. This intramolecular bonding directly dictates the energetics and population of the characteristic γ-turn conformation, which governs the entire conformational ensemble and its response to solvent polarity, leading to fundamentally different cis–trans equilibria and rotational barriers compared to any non-prolyl or N,N-disubstituted analog [2].

Quantitative Differentiation of 1-Acetyl-N-methylpyrrolidine-2-carboxamide: Conformational, Energetic, and Structural Evidence Against Closest Analogs


Essential C7 Intramolecular Hydrogen Bond is Abolished in the N,N-Dimethyl Analog (Ac-Pro-NMe2)

The secondary amide N–H in 1-acetyl-N-methylpyrrolidine-2-carboxamide (Ac-Pro-NHMe) is critical for forming an intramolecular C7 hydrogen bond with the N-terminal acetyl carbonyl, which stabilizes the most probable conformations (tCd and tCu) in the gas phase and nonpolar solvents. This interaction is completely absent in the comparator N-acetyl-L-proline-N',N'-dimethylamide (Ac-Pro-NMe2) due to the lack of an amide hydrogen, causing the conformations stabilized by this C7 hydrogen bond to disappear entirely, even in the gas phase [1].

Conformational Analysis Hydrogen Bonding Ab Initio Calculations Peptide Model

Identified as the Lowest Baseline in the Population of Polyproline II-Like Up-Puckered Conformations

The population of trans up-puckered conformations, which are key for polyproline II (PPII) helix formation, is quantifiably ordered. The target compound, Ac-Pro-NHMe, consistently exhibits the lowest population among a series of proline dipeptides. The population increases in the order Ac-Pro-NHMe < Ac-Hyp-NHMe (4(R)-hydroxy-L-proline) < Ac-Flp-NHMe (4(R)-fluoro-L-proline) [1]. This establishes Ac-Pro-NHMe as the essential low-reference point for calibrating the effect of 4(R) substituents on ring pucker.

Polyproline II Helix Prolyl Ring Puckering Conformational Populations Substituent Effect

Quantifiably Less Cis Population Amplification by Solvent Polarity Compared to Prolylcarbamate

While the cis isomer population of the target compound (Ac-Pro-NHMe, a prolylamide) increases with solvent polarity, this effect is quantifiably amplified for the prolylcarbamate analog. The cis population for prolylcarbamate is higher by ~9% in the gas phase and by about 17% in solution compared to the target prolylamide compound [1]. This demonstrates that the amide is measurably less sensitive to cis stabilization by the solvent, providing a distinct baseline.

Cis-Trans Isomerization Solvent Effects Isomer Population Proline Analogs

Crystallographically Characterized Intramolecular Water Bridge Critical for Lattice Stabilization

The solid-state structure of (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide reveals a specific and structurally critical interaction: a water molecule is incorporated into the crystal lattice, helping to stabilize the molecular packing via a hydrogen-bonding network that connects the intramolecular hydrogen bond to intermolecular contacts . This contrasts with structurally simpler, non-proline or unacetylated analogs, which do not exhibit this specific bifunctional hydrogen-bonding pattern, affecting their crystallinity and stability.

X-ray Crystallography Solid-State Structure Hydration Peptide Conformation

Higher Rotational Barrier for Peptide Bond Isomerization in the Dimethyl Analog, Validating the Target as the Lower-Energy Reference Model

The kinetic stability of the peptide bond differs significantly. The target compound, Ac-Pro-NHMe, has systematically lower rotational barriers (ΔG‡) for the cis-to-trans isomerization of the Ac-Pro peptide bond compared to Ac-Pro-NMe2 in the same media [1]. This is because the N–H group in the target compound can mediate the transition state through hydrogen bonding, a stabilization pathway unavailable to the NMe2 analog [1].

Rotational Barrier Cis-Trans Isomerization Energy Landscape Kinetic Stability

High-Value Application Scenarios for 1-Acetyl-N-methylpyrrolidine-2-carboxamide Stemming from Proven Differentiation


Gold Standard Model for Computational and NMR Studies of γ-Turn Stability and Nonpolar Peptide Folding

Leveraging its uniquely dominant C7 hydrogen-bonded conformations (tCd, tCu) as documented by Kang et al. and Higashijima et al. [1], this compound is the essential spectroscopic and computational standard to calibrate force fields or DFT methods for predicting γ-turn stability. Its intramolecular hydrogen bond, which is absent in the N,N-dimethyl analog, makes it the only correct choice for benchmarking folding in a hydrophobic core.

The Mandatory Unsubstituted Parent Control for Structure-Activity Relationship (SAR) on Proline Ring Puckering

As validated by Song et al., this compound provides the lowest quantitative baseline for trans up-puckered (PPII-like) conformations, from which all 4(R)-substituted analogs (e.g., hydroxy- and fluoro-proline) derive their ranked increases in PPII propensity . Any procurement for an SAR library studying collagen stability or PPII- mediated signaling is incomplete without this parent compound for normalization.

Precise Biophysical Standard for Isomerization Kinetics in Peptidyl-Prolyl Isomerase (PPIase) Assays

The compound's established lower rotational barrier for Ac-Pro peptide bond isomerization, compared to its dimethyl analog , positions it as the experimentally verified, biologically relevant kinetic substrate. It can be used as a control substrate in PPIase assays where accurate, unperturbed catalytic rate constants are needed, avoiding the artificially high barrier of NMe2-blocked peptides.

Crystallographic Standard for Studying Lattice Hydration in Proline-Containing Peptidomimetics

The specific, structurally resolved water bridge observed in its crystal lattice makes this compound an excellent standard for studying how hydration stabilizes specific peptide conformations in the solid state. It can be used as a seed crystal or structural reference when designing co-crystals or solid formulations of more complex proline-rich drugs.

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